molecular formula C10H11F3N6 B3039266 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine CAS No. 1004644-03-4

4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine

Cat. No. B3039266
CAS RN: 1004644-03-4
M. Wt: 272.23 g/mol
InChI Key: KBPFVIUFYDBBGX-UHFFFAOYSA-N
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Description

The compound “4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine” belongs to the class of pyrazole derivatives . Pyrazole derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

While specific synthesis information for this compound is not available, pyrazole derivatives can be synthesized through various methods. For instance, one method involves the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can vary widely depending on the specific compound and the conditions under which the reactions take place .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Heterocyclic Compounds : This compound is used in the synthesis of various heterocyclic compounds, such as pyrimidine linked pyrazole heterocyclics. These compounds have been evaluated for their insecticidal and antibacterial potential, showing effectiveness against certain insects and microorganisms (Deohate & Palaspagar, 2020).

  • Antiviral Activity : Derivatives of this compound have been tested for their antiviral activities, particularly against hepatitis B virus (HBV), demonstrating moderate to high activities (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).

  • Dual Emission Properties : Compounds synthesized from this chemical have shown dual emission properties, indicating potential applications in fluorescence and phosphorescence studies (Shekhovtsov et al., 2023).

Chemical Synthesis and Catalysis

  • Multicomponent Synthesis : This compound is involved in the multicomponent synthesis of pyridine-pyrimidines, showcasing its utility in complex chemical synthesis processes (Rahmani et al., 2018).

  • Cyclocondensation Reactions : It plays a role in cyclocondensation reactions, leading to the formation of various novel heterocyclic compounds (Desenko et al., 1998).

Antimicrobial and Anticancer Applications

  • Antimicrobial Agents : Some derivatives of this compound have been synthesized and evaluated as potential antimicrobial agents, showing effectiveness against specific bacteria and fungi (Holla et al., 2006).

  • Anticancer Activity : Novel pyrazolopyrimidines derivatives, synthesized using this compound, have been assessed for their anticancer and anti-5-lipoxygenase activities, demonstrating potential in cancer treatment (Rahmouni et al., 2016).

Additional Applications

  • Adenosine Receptors Affinity : Derivatives of this compound have been explored for their affinity and selectivity at adenosine receptor subtypes, providing insights into receptor-ligand interactions (Federico et al., 2015).

  • Cytoprotective Antiulcer Activity : Some derivatives have shown potential as cytoprotective antiulcer agents, indicating a role in gastrointestinal health (Ikeda et al., 1996).

Mechanism of Action

The mechanism of action of pyrazole derivatives can also vary widely. Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Safety and Hazards

The safety and hazards associated with pyrazole derivatives can vary depending on the specific compound. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

[4-(1,3-dimethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N6/c1-5-6(4-19(2)18-5)7-3-8(10(11,12)13)16-9(15-7)17-14/h3-4H,14H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPFVIUFYDBBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=CC(=NC(=N2)NN)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501143228
Record name 4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1004644-03-4
Record name 4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004644-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
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4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
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4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine

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